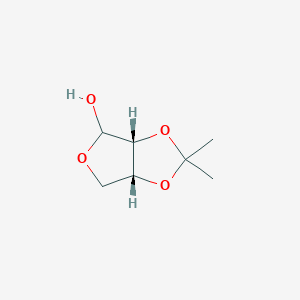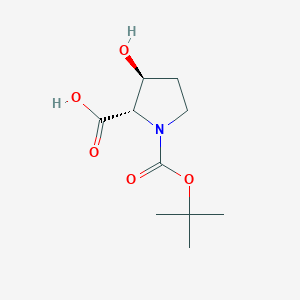
2,3-O-Isopropylidene-D-erythrofuranose
Overview
Description
2,3-O-Isopropylidene-D-erythrofuranose is an organic compound with the chemical formula C7H12O4. It is a white solid with a unique structure and properties. This compound is primarily used as an intermediate in the synthesis of various drugs, including anticancer drugs, antibiotics, and other biologically active compounds .
Mechanism of Action
Target of Action
2,3-O-Isopropylidene-D-erythrofuranose is primarily used as a building block in the synthesis of nucleoside analogues . These analogues are designed to mimic the structure of natural nucleosides, enabling them to interact with various biological targets, such as enzymes involved in nucleic acid metabolism.
Mode of Action
The compound interacts with its targets by being incorporated into the growing nucleic acid chain during replication or transcription. This can lead to premature termination of these processes or the introduction of mutations, thereby inhibiting the replication of viruses or the growth of cancer cells .
Biochemical Pathways
This compound is involved in the synthesis of nucleoside analogues, which can affect various biochemical pathways. For instance, these analogues can inhibit the activity of enzymes like reverse transcriptase and RNA polymerase, which are crucial for the replication of viruses and the transcription of genes .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its role as a precursor to nucleoside analogues. These analogues can cause premature termination of DNA or RNA synthesis or introduce mutations, leading to inhibition of viral replication or cancer cell growth .
Action Environment
The action, efficacy, and stability of this compound and its derived nucleoside analogues can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and reactivity . Additionally, the presence of certain enzymes and cofactors in the cellular environment can influence the compound’s ability to be incorporated into nucleic acids .
Biochemical Analysis
Biochemical Properties
Cellular Effects
It is known that the compound plays a role in the synthesis of various drugs, which can have a wide range of effects on cell function
Molecular Mechanism
It is known to be involved in the synthesis of nucleoside analogues, which can interact with various biomolecules and influence gene expression
Temporal Effects in Laboratory Settings
It is known that the compound is stable in the air, but it is easy to decompose at high temperatures to produce toxic gases
Metabolic Pathways
It is known to be involved in the synthesis of nucleoside analogues
Preparation Methods
The preparation of 2,3-O-Isopropylidene-D-erythrofuranose involves reacting erythrose with a suitable chemical reagent under specific conditions. This process typically requires the use of organic solvents and catalysts, and it necessitates strict control and operation . One common method involves the reaction of D-ribopyranosylamine with acetone, 2,2-dimethoxypropane, and toluene-p-sulphonic acid .
Chemical Reactions Analysis
2,3-O-Isopropylidene-D-erythrofuranose undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include silyl ketene acetals and other organic solvents . The major products formed from these reactions are often intermediates used in the synthesis of more complex molecules .
Scientific Research Applications
2,3-O-Isopropylidene-D-erythrofuranose is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It serves as a crucial building block in the synthesis of nucleoside analogues, which are essential in the research of viral infections and cancer. Additionally, it is employed in spiroannulated carbohydrate synthesis and the synthesis of hydroxylated indolizidine, carbohydrate-substituted benzoquinones, and the oxazole segment of calyculin .
Comparison with Similar Compounds
2,3-O-Isopropylidene-D-erythrofuranose can be compared with other similar compounds, such as 1,2-O-Isopropylidene-D-glucofuranose and Dimethyl 2,3-O-isopropylidene-D-tartrate . These compounds share similar structural features but differ in their specific applications and properties. For instance, 1,2-O-Isopropylidene-D-glucofuranose is used in the synthesis of glucose derivatives, while Dimethyl 2,3-O-isopropylidene-D-tartrate is a chiral reagent used in organic synthesis .
Properties
IUPAC Name |
(3aR,6aR)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-7(2)10-4-3-9-6(8)5(4)11-7/h4-6,8H,3H2,1-2H3/t4-,5-,6?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBZCXOZTJSRAOQ-QYRBDRAASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2COC(C2O1)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2COC([C@@H]2O1)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[(2,4-Dimethylphenyl)amino]quinoline-4-carboxylic acid](/img/structure/B62214.png)
![5-Bromo-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B62217.png)






